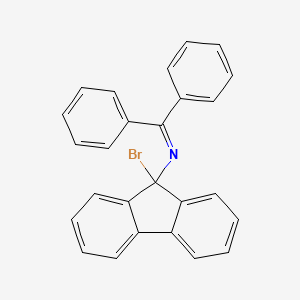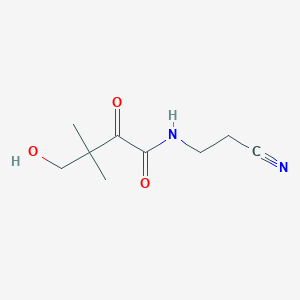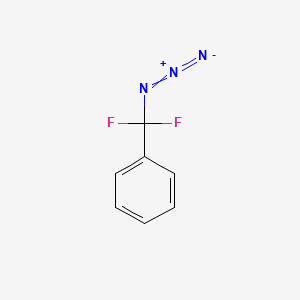
2,2'-(1H-Pyrrole-2,5-diyl)bis(4-methylphenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(1H-Pyrrole-2,5-diyl)bis(4-methylphenol): is an organic compound that features a pyrrole ring substituted with two 4-methylphenol groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1H-Pyrrole-2,5-diyl)bis(4-methylphenol) typically involves the condensation of pyrrole with 4-methylphenol derivatives under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance production efficiency.
化学反应分析
Types of Reactions
2,2’-(1H-Pyrrole-2,5-diyl)bis(4-methylphenol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
科学研究应用
2,2’-(1H-Pyrrole-2,5-diyl)bis(4-methylphenol) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
作用机制
The mechanism of action of 2,2’-(1H-Pyrrole-2,5-diyl)bis(4-methylphenol) involves its interaction with various molecular targets. The compound can act as an antioxidant by donating electrons to neutralize free radicals. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application .
相似化合物的比较
Similar Compounds
2,2’-(1H-Pyrrole-2,5-diyl)bis(4,5-dihydro-1H-imidazole-3-oxide-1-oxyl): A related compound with similar structural features but different functional groups.
3,3’-(Pentane-3,3-diylbis(1H-pyrrole-5,2-diyl))bis(diazene-2,1-diyl)dipyridine: Another pyrrole-based compound with distinct properties and applications.
Uniqueness
2,2’-(1H-Pyrrole-2,5-diyl)bis(4-methylphenol) is unique due to its specific substitution pattern and the presence of both pyrrole and phenol functionalities
属性
CAS 编号 |
116072-31-2 |
|---|---|
分子式 |
C18H17NO2 |
分子量 |
279.3 g/mol |
IUPAC 名称 |
2-[5-(2-hydroxy-5-methylphenyl)-1H-pyrrol-2-yl]-4-methylphenol |
InChI |
InChI=1S/C18H17NO2/c1-11-3-7-17(20)13(9-11)15-5-6-16(19-15)14-10-12(2)4-8-18(14)21/h3-10,19-21H,1-2H3 |
InChI 键 |
LKUGIQLBLJPQCX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)O)C2=CC=C(N2)C3=C(C=CC(=C3)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![1-{[3-(4-Azido-3-iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14293311.png)
![3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzoyl chloride](/img/structure/B14293317.png)
![2-Chloro-1-[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]ethanone](/img/structure/B14293319.png)

